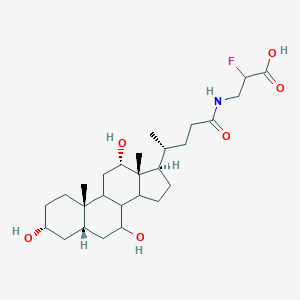

Cholyl-fbal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110501-27-4 |

|---|---|

Molecular Formula |

C27H44FNO6 |

Molecular Weight |

497.6 g/mol |

IUPAC Name |

2-fluoro-3-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H44FNO6/c1-14(4-7-23(33)29-13-20(28)25(34)35)17-5-6-18-24-19(12-22(32)27(17,18)3)26(2)9-8-16(30)10-15(26)11-21(24)31/h14-22,24,30-32H,4-13H2,1-3H3,(H,29,33)(H,34,35)/t14-,15+,16-,17-,18?,19?,20?,21-,22+,24?,26+,27-/m1/s1 |

InChI Key |

XPDXADLFWGSPSP-DRRSVZEQSA-N |

SMILES |

CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

cholyl-FBAL FBAL cholate N-cholyl-2-fluoro-beta-alanine |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of Cholyl Compounds

De Novo Bile Acid Synthesis and the Origin of Cholyl Precursors

The synthesis of bile acids from cholesterol, known as de novo synthesis, is the exclusive source of cholyl precursors in the body. This process primarily occurs in hepatocytes and involves a cascade of enzymatic reactions that modify the cholesterol structure. Two main pathways contribute to this synthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway is the major route in humans, responsible for the majority of bile acid production.

Classic (Neutral) Pathway for Cholic Acid Formation

The classic pathway is initiated in the endoplasmic reticulum and is the primary mechanism for producing cholic acid, a key cholyl compound. This pathway is characterized by a series of hydroxylation and other modification steps that alter the steroid nucleus of cholesterol before the side chain is cleaved.

Following the action of CYP7A1, the intermediate can be further hydroxylated by Sterol 12α-hydroxylase (CYP8B1). This enzyme introduces a hydroxyl group at the 12α position of the steroid nucleus. The action of CYP8B1 is a crucial determinant in the type of bile acid produced. Its activity directs the pathway toward the synthesis of cholic acid. In the absence of CYP8B1 activity, the pathway defaults to the production of chenodeoxycholic acid. Therefore, the expression and activity of CYP8B1 are key factors in establishing the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool.

After the initial hydroxylations, a series of additional enzymatic modifications occur. These include the isomerization of the double bond and the reduction of the 3β-hydroxyl group, which are catalyzed by enzymes such as 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7). Subsequently, the steroid nucleus undergoes further reduction by aldo-keto reductases, including Δ4-3-oxosteroid-5β-reductase (AKR1D1) and 3α-hydroxysteroid dehydrogenase (AKR1C4), to form the characteristic ring structure of cholic acid. The side chain of the steroid is then shortened through a process of oxidation, ultimately leading to the formation of cholic acid.

Alternative (Acidic) Pathway and Associated Enzymes

In addition to the classic pathway, the alternative or acidic pathway provides another route for bile acid synthesis. This pathway is initiated by the hydroxylation of the cholesterol side chain and is particularly important in certain physiological and pathological conditions.

The alternative pathway is initiated by the enzyme Sterol 27-hydroxylase (CYP27A1), which is located in the mitochondria. This enzyme introduces a hydroxyl group at the 27th carbon of the cholesterol side chain. This initial modification is then followed by further oxidations of the side chain before modifications to the steroid nucleus occur. While the classic pathway is considered the major route for bile acid synthesis in adults, the acidic pathway plays a more significant role in infancy and in certain disease states.

Key Enzymes in Cholyl Compound Biosynthesis

| Enzyme | Abbreviation | Location | Pathway | Function |

| Cholesterol 7α-hydroxylase | CYP7A1 | Endoplasmic Reticulum | Classic (Neutral) | Rate-limiting step; 7α-hydroxylation of cholesterol. |

| Sterol 12α-hydroxylase | CYP8B1 | Endoplasmic Reticulum | Classic (Neutral) | Determines cholic acid synthesis; 12α-hydroxylation. |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Endoplasmic Reticulum | Classic (Neutral) | Isomerization and oxidation of the steroid nucleus. |

| Δ4-3-oxosteroid-5β-reductase | AKR1D1 | Cytosol | Classic (Neutral) | Reduction of the steroid nucleus. |

| 3α-hydroxysteroid dehydrogenase | AKR1C4 | Cytosol | Classic (Neutral) | Reduction of the steroid nucleus. |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria | Alternative (Acidic) | Initiates the pathway; 27-hydroxylation of the cholesterol side chain. |

Oxysterol 7α-Hydroxylase (CYP7B1) Activity on Oxysterol Intermediates

The primary substrates for CYP7B1 are 25-hydroxycholesterol and 27-hydroxycholesterol wikipedia.orgresearchgate.netnih.gov. The 7α-hydroxylation of these oxysterols is a defining step in this alternative biosynthetic route nih.gov. This action converts them into 7α-hydroxy derivatives, which can then be further metabolized in the liver to form bile acids, predominantly chenodeoxycholic acid medlineplus.govmapmygenome.in. While considered a minor contributor to total bile acid synthesis compared to the classical pathway, the activity of CYP7B1 is significant for regulating the levels of bioactive oxysterols, thereby influencing cholesterol homeostasis nih.govwikipedia.orgnih.gov. The expression and activity of CYP7B1 are subject to regulation by bile acids and cholesterol levels nih.gov.

| Characteristic | Description | Primary Substrates | Product | Cellular Location |

|---|---|---|---|---|

| Enzyme Function | Catalyzes the 7α-hydroxylation of oxysterols in the alternative pathway of bile acid synthesis. | 25-hydroxycholesterol, 27-hydroxycholesterol | 7α-hydroxylated oxysterols (precursors to chenodeoxycholic acid) | Endoplasmic Reticulum |

Other Contributing Biosynthetic Routes: Yamasaki and 25-Hydroxylation Pathways

In addition to the classical and alternative pathways, other routes contribute to the diversity of bile acid precursors.

The Yamasaki pathway involves the initial formation of 3β-hydroxy-5-cholenoic acid, similar to the alternative pathway frontiersin.orgactamedica.org. A key step in this pathway in humans is the subsequent 7α-hydroxylation, leading to the formation of 3β, 7α-dihydroxy-5-cholenoic acid, a precursor to chenodeoxycholic acid actamedica.org. This pathway is thought to be more significant during fetal development, as suggested by the presence of its intermediates in fetal bile and meconium frontiersin.org.

Enzymatic Steps in Cholyl-CoA Formation

The activation of cholic acid to its coenzyme A (CoA) thioester, cholyl-CoA, is a prerequisite for its subsequent conjugation with amino acids. This activation is a two-step process involving the formation of an adenylated intermediate.

Role of Bile Acid-CoA Ligase (BACS/SLC27A5) in Bile Acid Activation

Bile Acid-CoA Ligase (BACS), also known as Solute Carrier Family 27 Member 5 (SLC27A5), is the key enzyme responsible for the activation of bile acids mapmygenome.inresearchgate.netwikipedia.org. This enzyme, located in the endoplasmic reticulum of the liver, catalyzes the ATP-dependent formation of a CoA thioester with the bile acid mapmygenome.inwikipedia.orggenecards.org. The reaction involves the conversion of a bile acid and CoA into a bile acyl-CoA, with the concurrent hydrolysis of ATP to AMP and pyrophosphate uniprot.orgbioparadigms.org.

BACS exhibits broad substrate specificity, acting on primary bile acids such as cholic acid and chenodeoxycholic acid, as well as secondary bile acids like deoxycholic acid and lithocholic acid mapmygenome.ingenecards.orguniprot.org. It can also activate C27 precursors of bile acids, such as 3-alpha,7-alpha,12-alpha-trihydroxy-5-beta-cholestanate (THCA) mapmygenome.ingenecards.orguniprot.org. The activity of BACS is essential for both the reconjugation of bile acids returning to the liver via the enterohepatic circulation and for the conjugation of newly synthesized bile acids mapmygenome.in. Genetic defects in SLC27A5 can lead to elevated levels of unconjugated bile acids and impaired fat-soluble vitamin absorption biorxiv.orgnih.gov.

| Bile Acid Type | Specific Substrates |

|---|---|

| Primary Bile Acids | Cholic acid, Chenodeoxycholic acid |

| Secondary Bile Acids | Deoxycholic acid, Lithocholic acid |

| Bile Acid Precursors | 3-alpha,7-alpha,12-alpha-trihydroxy-5-beta-cholestanate (THCA) |

Formation and Spectroscopic Characterization of Cholyl-Adenylate as an Acyl-Linked Intermediate

The activation of cholic acid by BACS is believed to proceed through the formation of a high-energy acyl-adenylate intermediate, specifically cholyl-adenylate nih.govcapes.gov.br. This intermediate is formed in the first step of the reaction, where cholic acid reacts with ATP, releasing pyrophosphate. In the second step, the cholyl moiety is transferred from AMP to CoA, forming cholyl-CoA and releasing AMP.

Cholyl-adenylate is a reactive mixed anhydride nih.gov. Its transient nature makes direct observation challenging, but its existence is supported by mechanistic studies of similar acyl-CoA synthetases. The formation of this intermediate has been investigated, and it is hypothesized to be the precursor to the corresponding CoA thioester capes.gov.br. Spectroscopic techniques, such as mass spectrometry, have been employed to characterize cholyl-adenylate and its reaction products nih.govnih.gov. Studies have shown that cholyl-adenylate can non-enzymatically react with nucleophilic groups on proteins and DNA, suggesting its potential reactivity if released from the enzyme's active site nih.govnih.gov.

Amidation and Amino Acid Conjugation of Cholyl-CoA

The final step in the formation of conjugated bile acids is the amidation of cholyl-CoA with an amino acid, a reaction that significantly alters the physicochemical properties of the bile acid.

Bile Acid-CoA: Amino Acid N-acyltransferase (BAAT) Activity and Substrate Specificity

The enzyme responsible for catalyzing the conjugation of cholyl-CoA with amino acids is Bile Acid-CoA: Amino Acid N-acyltransferase (BAAT) uniprot.orgwikipedia.orggenecards.org. This peroxisomal and cytosolic enzyme facilitates the transfer of the cholyl group from cholyl-CoA to the amino group of either glycine (B1666218) or taurine (B1682933) uniprot.orgwikipedia.orgnih.govantibody-creativebiolabs.com. This amidation reaction results in the formation of glycocholate or taurocholate, respectively, and the release of Coenzyme A uniprot.org. In humans, over 95% of bile acids are conjugated, primarily to glycine and taurine, with a typical ratio of approximately 3:1 nih.govuniprot.organtibody-creativebiolabs.com.

BAAT exhibits high specificity for its substrates. The primary bile acid-CoA thioesters, cholyl-CoA and chenodeoxycholyl-CoA, are its natural substrates uniprot.org. Regarding the amino acid substrate, BAAT has a strong preference for taurine and glycine biorxiv.org. Kinetic studies have shown that while both are readily accepted, the enzyme's affinity can differ between them biorxiv.orgnih.gov. For instance, human BAAT has a lower Km for taurine (1.1 mM) compared to glycine (5.8 mM), indicating a higher affinity for taurine biorxiv.org. This conjugation step is critical as it lowers the pKa of the bile acid, making it a more effective detergent for lipid solubilization in the intestine frontiersin.org. Mutations in the BAAT gene can lead to familial hypercholanemia, characterized by elevated levels of unconjugated bile acids in the serum uniprot.orggenecards.organtibody-creativebiolabs.com.

| Amino Acid Substrate | Km (mM) |

|---|---|

| Taurine | 1.1 |

| Glycine | 5.8 |

Formation of Specific Cholyl Conjugates of Research Interest

N-Cholyl-2-fluoro-beta-alanine (Cholyl-fbal) Formation as a 5-Fluorouracil (B62378) (5FU) Catabolite

A notable and previously unrecognized pathway in the metabolism of the widely used anticancer drug 5-fluorouracil (5FU) involves the formation of N-cholyl-2-fluoro-beta-alanine (this compound). nih.govpnas.orgresearchgate.net This compound has been identified as a significant metabolite of 5FU found in the bile of cancer patients. nih.govresearchgate.net The formation of this compound occurs when a catabolite of 5FU, 2-fluoro-beta-alanine (fbal), is conjugated with cholic acid. nih.govpnas.orgresearchgate.net The structural similarity of fbal to the amino acids glycine and taurine is believed to be the reason it can enter the bile acid conjugation pathway. nih.govresearchgate.net The identification of this conjugate was confirmed through various analytical techniques, including mass spectrometry, which determined its molecular weight to be 497. nih.govresearchgate.net Further confirmation was achieved by hydrolyzing the purified metabolite with cholylglycine hydrolase, which yielded 2-fluoro-beta-alanine and unconjugated cholic acid. nih.govresearchgate.net Additionally, chemically synthesized N-cholyl-2-fluoro-beta-alanine was shown to have identical chromatographic behavior to the metabolite isolated from bile. nih.govresearchgate.net

Enzymatic Basis of Fluoro-beta-alanine Conjugation to Cholyl Moiety

The enzymatic basis for the conjugation of 2-fluoro-beta-alanine (fbal) to the cholyl moiety is attributed to the action of bile acid-CoA:amino acid N-acyltransferase (BAAT). wikipedia.orgwikipedia.org This enzyme is responsible for catalyzing the final step in the synthesis of conjugated bile acids, which involves the transfer of a bile acid from its CoA derivative to an amino acid. wikipedia.orgwikipedia.org While BAAT typically conjugates bile acids with glycine or taurine, the structural analogy of fbal to these endogenous amino acids allows it to serve as a substrate for the enzyme. nih.govresearchgate.net The process begins with the activation of cholic acid to its CoA thioester, cholyl-CoA. Subsequently, BAAT facilitates the N-acylation of fbal with the cholyl group from cholyl-CoA, forming N-cholyl-2-fluoro-beta-alanine and releasing CoA. wikipedia.org This metabolic pathway represents a unique instance of a drug catabolite being incorporated into the bile acid pool through the endogenous enzymatic machinery for bile acid conjugation. nih.govresearchgate.net

Biosynthetic Origin of N-Cholyl-L-leucine as a Bile Acid Amidate

While the conjugation of bile acids with glycine and taurine is a well-established hepatic process, the formation of other bile acid amidates, such as N-cholyl-L-leucine, is now understood to have a biosynthetic origin within the gut microbiota. chembites.org Human gut microbes possess enzymes capable of deconjugating the glycine and taurine from primary bile acids that enter the intestine. chembites.org Subsequently, these gut bacteria can re-conjugate the bile acids with a variety of amino acids, including L-leucine, to form what are known as microbially conjugated bile acids (MCBAs). chembites.org This process is a key transformation in the secondary bile acid pool and highlights the significant role of the gut microbiome in diversifying the chemical structure and potential signaling properties of bile acids. The biosynthesis of L-leucine itself occurs in microorganisms and plants through a multi-step enzymatic pathway starting from pyruvic acid. wikipedia.orgnih.govmetwarebio.com However, in the context of N-cholyl-L-leucine formation in humans, the crucial step is the microbial enzymatic conjugation of cholic acid with available L-leucine in the gut environment. chembites.org

Chemical Synthesis of Cholyl-lysyl-fluorescein (B10832531) as a Fluorescent Probe for Transport Studies

Cholyl-lysyl-fluorescein is a fluorescently labeled bile acid analog that has been synthesized for use as a probe in transport studies to visualize and investigate the mechanisms of bile acid uptake and excretion by hepatocytes. The synthesis is a multi-step process that begins with the coupling of cholic acid to the alpha-amino group of N-epsilon-benzyloxycarbonyl-L-lysine methyl ester. This reaction is typically mediated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester of cholic acid, which then reacts with the lysine derivative. After the formation of the cholyl-lysine conjugate, the protecting group on the epsilon-amino group of lysine is removed, typically by catalytic hydrogenation. The final step involves the reaction of the deprotected cholyl-lysine with fluorescein (B123965) isothiocyanate (FITC) at an alkaline pH. The isothiocyanate group of FITC reacts with the epsilon-amino group of the lysine residue to form a stable thiourea linkage, resulting in the final product, cholyl-lysyl-fluorescein.

Metabolism and Biotransformation of Cholyl Conjugates

Enterohepatic Circulation and Dynamic Recycling of Cholyl Compounds

The enterohepatic circulation is a highly efficient process that conserves the body's pool of bile acids, including cholyl conjugates. nih.govwikipedia.org After synthesis in the liver from cholesterol, primary bile acids like cholic acid are conjugated with amino acids, primarily glycine (B1666218) or taurine (B1682933), to form conjugated bile acids. wikipedia.orgnih.gov These conjugated bile acids are then secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. nih.govelsevierpure.com

In the intestine, they facilitate the digestion and absorption of dietary fats and fat-soluble vitamins. nih.gov As they travel down the intestinal tract, a vast majority—approximately 95%—of these bile acids are reabsorbed in the terminal ileum and transported back to the liver via the portal vein. nih.govmdpi.comnih.gov The liver then efficiently extracts these bile acids from the portal blood, reconjugates them if necessary, and secretes them back into the bile. wikipedia.org This entire circuit, from the liver to the intestine and back, is known as the enterohepatic circulation. wikipedia.orgnih.gov Each bile salt molecule can be reused about 20 times, often multiple times during a single digestive phase, highlighting the remarkable efficiency of this recycling system. wikipedia.org This process ensures a continuous supply of bile acids for digestion while minimizing the need for de novo synthesis from cholesterol. nih.gov

Key Stages of Enterohepatic Circulation of Cholyl Compounds

| Stage | Location | Process | Key Transporters/Mechanisms |

|---|---|---|---|

| Hepatic Synthesis & Conjugation | Liver (Hepatocytes) | Cholesterol is converted to cholic acid, which is then conjugated with glycine or taurine. wikipedia.orgnih.gov | Bile salt export pump (BSEP) for secretion into bile. creative-proteomics.com |

| Biliary Secretion & Storage | Biliary Tree & Gallbladder | Conjugated bile acids are transported via the biliary tree and stored in the gallbladder. elsevierpure.com | - |

| Intestinal Release & Function | Small Intestine (Duodenum) | Released into the duodenum to aid in fat digestion and absorption. wikipedia.org | - |

| Intestinal Reabsorption | Small Intestine (Terminal Ileum) | Active reabsorption of conjugated bile acids back into the bloodstream. nih.govmdpi.com | Apical sodium-dependent bile salt transporter (ASBT). nih.gov |

| Portal Transport | Portal Vein | Transport of reabsorbed bile acids from the intestine back to the liver. wikipedia.org | - |

| Hepatic Uptake | Liver (Hepatocytes) | Efficient extraction of bile acids from the portal blood. wikipedia.org | Na+-taurocholate cotransporting polypeptide (NTCP). creative-proteomics.com |

Role of Gut Microbiota in the Biotransformation of Cholyl Compounds

The gut microbiota plays a pivotal role in the biotransformation of cholyl compounds that escape reabsorption in the small intestine and enter the colon. nih.govtandfonline.com These microbial transformations significantly increase the chemical diversity of the bile acid pool, producing secondary bile acids that have distinct biological activities. tandfonline.comnih.gov

Following deconjugation, cholic acid can undergo 7-α-dehydroxylation, a multi-step pathway carried out by a specific consortium of anaerobic gut bacteria. nih.govnih.govresearchgate.net This process converts the primary bile acid, cholic acid, into the secondary bile acid, deoxycholic acid (DCA). nih.govwikipedia.org The 7-α-dehydroxylation pathway is encoded by the bile acid-inducible (bai) operon, which contains a series of genes responsible for the enzymatic reactions. researchgate.netfrontiersin.org This transformation involves a complex series of oxidations, dehydrations, and reductions of the steroid nucleus. nih.gov The resulting secondary bile acids, like DCA, have different signaling properties compared to their primary precursors and can influence host physiology in various ways. nih.gov

Hepatic and Extrahepatic Biotransformation Pathways of Cholyl Compounds

Upon returning to the liver via the enterohepatic circulation, both primary and microbially-modified secondary bile acids undergo further biotransformation. The liver can reconjugate deconjugated bile acids with glycine or taurine. nih.gov Additionally, the liver and, to a lesser extent, extrahepatic tissues can further modify bile acids through processes like sulfation and glucuronidation. These phase II metabolic reactions increase the water solubility of bile acids, facilitating their excretion. nih.gov For instance, a portion of the secondary bile acid lithocholic acid that reaches the liver is rapidly sulfated and excreted. nih.gov

Catabolism and Excretion Routes of Cholyl Conjugates

While the enterohepatic circulation is highly efficient, a small fraction of the bile acid pool, approximately 5%, escapes reabsorption daily and is excreted in the feces. nih.gov This fecal excretion represents the primary route of elimination for bile acids and is a major pathway for cholesterol catabolism in the body. nih.gov The bile acids excreted in the feces are a complex mixture of primary and secondary bile acids, both in their conjugated and deconjugated forms, reflecting the extensive biotransformation by the gut microbiota. mdpi.com A very minor amount of bile acids can also be eliminated through the urine, particularly after modification by sulfation, which enhances their renal clearance. nih.gov

Cellular and Molecular Mechanisms of Cholyl Compound Transport

Hepatocyte Uptake Mechanisms

Uptake of cholyl compounds from the sinusoidal blood into hepatocytes is a critical initial step, primarily mediated by sodium-dependent and sodium-independent transport systems.

The Sodium Taurocholate Cotransporting Polypeptide (NTCP), encoded by the SLC10A1 gene, is the predominant sodium-dependent transporter responsible for the uptake of conjugated bile salts from the portal circulation into hepatocytes uzh.chuzh.chmdpi.comnih.gov. NTCP is localized to the basolateral membrane of hepatocytes and drives the uptake of bile salts against a concentration gradient, utilizing the electrochemical gradient of sodium ions maintained by the Na+/K+-ATPase uzh.ch. NTCP exhibits a substrate specificity that largely favors conjugated bile salts, although it can also transport certain sulfated steroids and a limited number of drugs uzh.ch. While NTCP is a key transporter for many bile salts, studies have indicated that human NTCP is incapable of transporting Cholyl-L-lysyl-fluorescein (CLF) amsterdamumc.orgcapes.gov.br. However, CLF has been shown to efficiently inhibit the transport of taurocholate mediated by NTCP researchgate.net.

Organic Anion Transporting Polypeptides (OATPs), members of the SLCO gene family, contribute to the sodium-independent uptake of a diverse range of organic anions, including bile salts, conjugated steroids, and various drugs, into hepatocytes nih.govuzh.chdoi.org. Several OATP isoforms are expressed at the basolateral membrane of hepatocytes, with OATP1B1 and OATP1B3 being particularly important for the hepatic uptake of numerous compounds doi.orgexplorationpub.com. High-affinity transport of Cholyl-L-lysyl-fluorescein (CLF) has been specifically observed for OATP1B3 amsterdamumc.orgcapes.gov.br. OATPs have broad and often overlapping substrate specificities nih.gov. For instance, OATP1B1 and OATP1B3 are involved in the transport of compounds like 99mTc-mebrofenin and indocyanine green (ICG), with OATP1B3 transporting both, OATP1B1 transporting 99mTc-mebrofenin, and NTCP transporting ICG capes.gov.br. CLF has also been shown to inhibit the transport of estrone-3-sulfate mediated by OATP1B1 and OATP2B1, albeit less potently than its inhibition of NTCP or transport by OATP1B3 researchgate.net.

The uptake of Cholyl-L-lysyl-fluorescein (CLF) in hepatocytes is primarily facilitated by OATP1B3 . Kinetic studies investigating CLF uptake in human and rat hepatocytes have demonstrated that the process follows Michaelis-Menten kinetics psu.edunih.gov. This indicates a saturable transport system. Research has reported a Michaelis constant (Km) value of approximately 4.6 µM for OATP1B3-mediated CLF transport amsterdamumc.orgcapes.gov.br. This Km value suggests efficient uptake of CLF by OATP1B3 under physiological conditions . The kinetics of CLF uptake, including Km and maximum velocity (Vm), have been found to be similar to those of cholylglycine psu.edunih.gov.

Table 1: Key Hepatocyte Uptake Transporters for Cholyl Compounds and CLF

| Transporter | Gene Name | Location in Hepatocyte | Sodium Dependence | Primary Substrates | Role in CLF Transport |

| NTCP | SLC10A1 | Basolateral Membrane | Sodium-dependent | Conjugated Bile Salts | Not transported, but inhibited by CLF amsterdamumc.orgcapes.gov.brresearchgate.net |

| OATP1B1 | SLCO1B1 | Basolateral Membrane | Sodium-independent | Organic Anions, some Bile Salts, Drugs | Inhibited by CLF (less efficiently than NTCP/OATP1B3) researchgate.net |

| OATP1B3 | SLCO1B3 | Basolateral Membrane | Sodium-independent | Organic Anions, some Bile Salts, Drugs | High-affinity transport of CLF amsterdamumc.orgcapes.gov.br |

Biliary Efflux Mechanisms from Hepatocytes

Following uptake and potential metabolism, cholyl compounds and their derivatives are primarily secreted into the bile canaliculus. This process is mediated by ATP-dependent efflux transporters.

The Bile Salt Export Pump (BSEP), encoded by the ABCB11 gene, is the major ATP-binding cassette (ABC) transporter responsible for the active secretion of monovalent conjugated bile salts from the hepatocyte into the bile canaliculus uzh.chexplorationpub.comunc.eduevotec.comresearchgate.netbioivt.comuzh.ch. Located at the canalicular membrane, BSEP is considered the rate-limiting step in the hepatocellular transport of bile salts and is essential for driving enterohepatic circulation uzh.ch. While BSEP is critical for the efflux of many bile salts, studies have indicated that human ABCB11 is incapable of transporting Cholyl-L-lysyl-fluorescein (CLF) amsterdamumc.orgcapes.gov.br. However, CLF is utilized in experimental assays to assess canalicular efflux function, and inhibition data for CLF efflux have shown correlation with the inhibition of BSEP by certain drugs, suggesting that these compounds may inhibit both transporters researchgate.netoup.com. Some sources also suggest that BSEP is reported to be a main CLF efflux transporter, alongside MRP2 researchgate.net, and that CLF molecules are excreted by BSEP avantiresearch.com, indicating a potential role or interaction that warrants further clarification in the literature.

Multidrug Resistance-associated Protein 2 (MRP2), encoded by the ABCC2 gene, is another important ATP-dependent efflux transporter located at the canalicular membrane of hepatocytes explorationpub.comunc.edusolvobiotech.compsu.edu. MRP2 transports a wide array of organic anions, including glucuronide, glutathione (B108866), and sulfate (B86663) conjugates, as well as certain bile salts and fluorescent compounds like Cholyl-L-lysyl-fluorescein (CLF), into the bile explorationpub.comresearchgate.netsolvobiotech.compsu.edu. CLF is mainly secreted into bile canaliculi by MRP2 researchgate.net. Research using Abcc2(-/-) mice has demonstrated a significant reduction in the biliary excretion of CLF, resulting in increased hepatic retention of the compound amsterdamumc.orgcapes.gov.br. This highlights the significant role of MRP2 in the biliary elimination of CLF.

Multidrug Resistance-associated Protein 3 (MRP3), encoded by the ABCC3 gene, is an ATP-dependent efflux transporter primarily located at the basolateral membrane of hepatocytes unc.eduresearchgate.netsolvobiotech.comnih.gov. Unlike BSEP and MRP2, which secrete into bile, MRP3 facilitates the efflux of its substrates from the hepatocyte back into the bloodstream unc.edusolvobiotech.com. MRP3 transports various organic anions, including glucuronide conjugates and certain bile salts researchgate.netsolvobiotech.com. Studies have shown that MRP3 can transport Cholyl-L-lysyl-fluorescein (CLF) back into the blood amsterdamumc.orgcapes.gov.br. MRP3 expression is typically low in normal liver but is significantly upregulated under cholestatic conditions or when MRP2 function is impaired, serving as a compensatory mechanism to prevent the intracellular accumulation of potentially toxic compounds by diverting them into the systemic circulation researchgate.netsolvobiotech.comnih.gov.

Table 2: Key Hepatocyte Efflux Transporters for Cholyl Compounds and CLF

| Transporter | Gene Name | Location in Hepatocyte | Direction of Transport | Primary Substrates | Role in CLF Transport |

| BSEP | ABCB11 | Canalicular Membrane | Hepatocyte to Bile | Monovalent Conjugated Bile Salts | Not directly transported by human BSEP, but CLF efflux assays relate to BSEP function/inhibition amsterdamumc.orgcapes.gov.brresearchgate.netoup.com. Some sources suggest BSEP excretion of CLF researchgate.netavantiresearch.com. |

| MRP2 | ABCC2 | Canalicular Membrane | Hepatocyte to Bile | Organic Anions, Conjugates, some Bile Salts | Main transporter for biliary excretion of CLF amsterdamumc.orgcapes.gov.brresearchgate.net |

| MRP3 | ABCC3 | Basolateral Membrane | Hepatocyte to Blood | Organic Anions, Conjugates, some Bile Salts | Transports CLF back into the blood amsterdamumc.orgcapes.gov.br. Compensatory efflux pathway. |

Quantitative Assessment of Cholyl-lysyl-fluorescein (B10832531) Efflux from Hepatocyte Models

The quantitative assessment of cholyl compound efflux from hepatocytes is crucial for understanding hepatic transport mechanisms and identifying potential drug-induced liver injury. Cholyl-l-lysyl-fluorescein (CLF) is a fluorescently labeled bile acid analogue that serves as a valuable probe substrate for studying biliary excretion from hepatocytes. nih.govavantiresearch.com CLF is synthesized by conjugating fluorescein (B123965) to the lysyl side chain of cholic acid, resulting in a molecule that mimics the transport properties of natural bile acids while allowing for fluorescence-based tracking.

In vitro hepatocyte models, particularly those utilizing rat hepatocytes cultured in a collagen/matrigel sandwich configuration or cryopreserved primary human hepatocytes, are employed for these assessments. nih.govresearchgate.net These models allow for the visualization and quantification of CLF accumulation within the bile canaliculi, the small channels formed between adjacent hepatocytes where bile is secreted. avantiresearch.comoup.com Efflux of CLF into these canaliculi is mediated primarily by the ATP-binding cassette (ABC) transporter MRP2 (Multidrug Resistance-associated Protein 2), although the Bile Salt Export Pump (BSEP) has also been recognized to mediate its biliary excretion. nih.govresearchgate.net

Quantitative assessment is often performed using high-content cell imaging algorithms, which can measure the intensity of CLF fluorescence accumulated within the canalicular vacuoles. nih.govoup.com A decrease in canalicular CLF retention or an increase in cellular fluorescence can indicate inhibition of efflux transporters or increased paracellular permeability of the tight junctions that seal the canaliculi. oup.com This methodology allows for the determination of half maximal inhibitory concentrations (IC50 values) for test compounds, providing insights into their potential to inhibit biliary efflux and contribute to drug-induced cholestasis. nih.govresearchgate.net Studies have shown a correlation between CLF efflux inhibition and the inhibition of other bile acid transporters like BSEP, highlighting the utility of this assay in assessing potential drug interactions and toxicity. nih.gov

Intracellular Trafficking and Soluble Binding Proteins (e.g., Ileal Bile Acid Binding Protein, IBABP)

Following their uptake into cells, cholyl compounds and other bile acids undergo intracellular trafficking, a process facilitated by soluble binding proteins. In enterocytes, particularly in the ileum where the majority of bile acid reabsorption occurs, the Ileal Bile Acid Binding Protein (IBABP), also known as Fatty Acid-Binding Protein 6 (FABP6), plays a crucial role in this process. nih.govnih.govdokumen.pubpatsnap.comresearchgate.net

IBABP is a 14 kDa cytosolic protein that binds bile acids, effectively managing their intracellular concentration and facilitating their movement from the apical membrane, where they are absorbed, to the basolateral membrane, where they are effluxed into the portal circulation. nih.govnih.govdokumen.pub IBABP shares structural similarities with other fatty acid-binding proteins, featuring a beta-barrel structure and a helix-turn-helix motif. nih.gov It can bind bile acids, with some studies suggesting two binding sites per protein molecule. nih.gov

The binding of bile acids to IBABP is thought to be essential for efficient intracellular transport and for preventing the accumulation of potentially toxic bile acid concentrations within the enterocyte. nih.govdokumen.pub By binding bile acids, IBABP may reduce their interaction with cellular membranes and organelles, thereby protecting the cell from bile acid-induced injury. dokumen.pubnih.gov The expression level of IBABP is considered potentially rate-limiting for the efficiency of the enterohepatic circulation of bile acids. nih.gov

While IBABP is prominently involved in enterocytes, intracellular trafficking of bile acids in hepatocytes also occurs, involving binding to cytosolic proteins such as 3α-hydroxysteroid dehydrogenase, glutathione S-transferase, or liver fatty acid binding protein (L-FABP), particularly for more lipophilic bile acids. nih.gov

Transporter Systems in Enterocytes and Other Tissues (e.g., Apical Sodium-Dependent Bile Acid Transporter (ASBT), Organic Solute Transporter Alpha/Beta (OSTα/β))

The transport of cholyl compounds and other bile acids across cellular membranes is mediated by a variety of specialized transporter proteins located in different tissues involved in the enterohepatic circulation. Key transporters are found in enterocytes of the small intestine, hepatocytes in the liver, and also in tissues like the kidney and cholangiocytes. ugent.bemdpi.comsolvobiotech.comelsevier.es

In the terminal ileum, the primary site of active bile acid reabsorption, the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is located on the apical membrane of enterocytes. nih.govnih.govugent.bemdpi.comresearchgate.netuzh.ch ASBT is a member of the SLC10 family of solute carrier proteins and mediates the sodium-dependent uptake of conjugated bile acids from the intestinal lumen into the enterocytes. ugent.bemdpi.comuzh.ch This active transport is crucial for reclaiming the majority of bile acids secreted into the intestine. nih.govnih.govugent.be

For bile acids to complete their journey back to the liver, they must exit the enterocytes across the basolateral membrane. This efflux is primarily mediated by the heteromeric Organic Solute Transporter Alpha/Beta (OSTα/β). nih.govdokumen.pubnih.govugent.bemdpi.comsolvobiotech.comelsevier.esresearchgate.net OSTα/β is a facilitative transporter that operates in a sodium-independent manner. mdpi.comsolvobiotech.com It is composed of two subunits, OSTα and OSTβ, which are encoded by separate genes (SLC51A and SLC51B) and must be co-expressed to form a functional transporter. solvobiotech.com OSTα/β is localized to the basolateral membrane of enterocytes and also found in other tissues involved in bile acid and steroid transport, including hepatocytes, cholangiocytes, and renal tubular cells. solvobiotech.comelsevier.es In enterocytes, OSTα/β works in concert with ASBT to facilitate the vectorial transport of bile acids from the intestinal lumen into the portal circulation. nih.govsolvobiotech.com

Other tissues also express bile acid transporters. Hepatocytes express uptake transporters on their basolateral (sinusoidal) membrane, such as the Sodium/Taurocholate Cotransporting Polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs), which take up bile acids from the portal blood. ugent.bemdpi.comelsevier.es On the canalicular membrane, hepatocytes express efflux transporters like BSEP and MRP2, which secrete bile acids into the bile. ugent.beelsevier.es OSTα/β is also present on the basolateral membrane of hepatocytes and cholangiocytes, potentially providing an alternative efflux pathway, particularly under conditions of cholestasis. solvobiotech.comelsevier.esnih.gov

Transcriptional and Post-transcriptional Regulation of Bile Acid Transporter Expression

The expression and activity of bile acid transporters are tightly regulated at both the transcriptional and post-transcriptional levels to maintain bile acid homeostasis and respond to physiological and pathological conditions. This intricate regulation involves a network of nuclear receptors, transcription factors, and signaling pathways. elsevier.esnih.govresearchgate.netelsevier.es

Transcriptional regulation is largely controlled by nuclear receptors that sense intracellular bile acid concentrations. The Farnesoid X Receptor (FXR) is a key bile acid-activated nuclear receptor that plays a central role in regulating the expression of many bile acid transporters. nih.govsolvobiotech.comelsevier.esresearchgate.net Upon binding bile acids, activated FXR can induce or repress the transcription of genes encoding transporters such as ASBT, OSTα/β, NTCP, and BSEP, thereby coordinating bile acid uptake, efflux, and synthesis. solvobiotech.comelsevier.esresearchgate.net For example, FXR activation generally represses hepatic uptake transporters (like NTCP) and synthesis enzymes (like CYP7A1) while promoting the expression of efflux transporters (like BSEP and OSTα/β) in hepatocytes and enterocytes. solvobiotech.comresearchgate.net

Other nuclear receptors, including the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR), also contribute to the regulation of bile acid transporters, particularly in response to accumulating bile acids or xenobiotics. nih.govresearchgate.netelsevier.es These receptors can induce alternative efflux pathways, such as MRP3 and MRP4, which help to eliminate excess or potentially toxic bile acids from hepatocytes. nih.govresearchgate.net Hepatocyte-enriched transcription factors also play a critical role in the basal and regulated expression of hepatobiliary transporters. elsevier.eselsevier.es

In addition to transcriptional control, bile acid transporter activity is fine-tuned by post-transcriptional mechanisms. These include the vesicular trafficking of transporters to and from the plasma membrane, as well as post-translational modifications such as phosphorylation. nih.govresearchgate.net For instance, protein kinase C and mitogen-activated protein kinase activation can influence the insertion or retrieval of transporters from the cell membrane, rapidly altering transport capacity. nih.gov These post-transcriptional changes allow for a more rapid adaptation to changes in bile acid flux compared to the slower process of transcriptional regulation. nih.gov The coordinated action of transcriptional and post-transcriptional mechanisms ensures the efficient and regulated transport of cholyl compounds and other bile acids throughout the enterohepatic circulation. nih.gov

Cellular Interactions and Signaling Pathways Mediated by Cholyl Compounds

Nuclear Receptor-Mediated Signaling

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroids and other molecules and, in response, regulating the expression of specific genes. Cholyl compounds are known ligands for several nuclear receptors, most notably FXR and LXRα, through which they exert significant regulatory control over diverse metabolic pathways.

Farnesoid X Receptor (FXR) Activation and its Extensive Downstream Regulatory Network

The Farnesoid X Receptor (FXR, NR1H4) is a key nuclear receptor that is abundantly expressed in metabolic organs such as the liver and intestine, as well as in the kidney and adrenal gland. frontiersin.orgnih.govcell-stress.cominterceptpharma.com Bile acids, including cholyl compounds, are endogenous ligands that activate FXR. frontiersin.orgnih.govinterceptpharma.com Upon binding with bile acids, FXR undergoes a conformational change, enabling it to heterodimerize with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as FXR response elements (FXREs), thereby regulating the transcription of target genes. mdpi.com FXR activation plays a central role in maintaining bile acid homeostasis and also regulates lipid and glucose metabolism, inflammation, and fibrosis. frontiersin.orgnih.govfrontiersin.orgcell-stress.cominterceptpharma.com

A primary function of FXR activation by cholyl compounds and other bile acids is the negative feedback regulation of bile acid synthesis. This is primarily achieved by inhibiting the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway, and sterol 12-alpha-hydroxylase (CYP8B1). nih.govnih.govmdpi.commdpi.comfrontiersin.org This transcriptional repression is mediated through two main pathways:

Hepatic FXR/SHP Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP, NR0B2), an atypical nuclear receptor that lacks a DNA-binding domain. nih.govnih.govwustl.edumdpi.comfrontiersin.org SHP acts as a transcriptional repressor by interacting with and inhibiting the activity of other nuclear receptors, such as Liver Receptor Homologue-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α), which are required for the transcription of CYP7A1 and CYP8B1 genes. nih.govnih.govmdpi.comfrontiersin.org

Intestinal FXR/FGF15/19-FGFR4 Pathway: In the intestine, particularly the ileum, FXR activation stimulates the expression and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents) and its human ortholog, FGF19. nih.govnih.govwustl.edumdpi.com FGF15/19 is released into the portal circulation and travels to the liver, where it binds to and activates the Fibroblast Growth Factor Receptor 4 (FGFR4) in complex with β-Klotho on the surface of hepatocytes. nih.govnih.govwustl.edumdpi.com This binding triggers intracellular signaling cascades, primarily involving the ERK1/2 mitogen-activated protein kinase (MAPK) pathway, which ultimately leads to the transcriptional repression of CYP7A1. nih.govnih.gov This gut-liver axis feedback loop is a critical mechanism for controlling the circulating bile acid pool size. nih.govwustl.edumdpi.com

FXR also regulates the expression of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP, ABCB11), which is responsible for the efflux of bile acids from hepatocytes into the bile canaliculi, and the apical sodium-dependent bile acid transporter (ASBT) in the ileum, which is involved in bile acid reabsorption. nih.govmdpi.comfrontiersin.org

Beyond bile acid metabolism, FXR plays a significant role in regulating glucose and lipid homeostasis. frontiersin.orgnih.govfrontiersin.orgcell-stress.cominterceptpharma.com Activation of FXR has demonstrated beneficial effects in models of metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, dyslipidemia, and obesity. frontiersin.orgcell-stress.com

In terms of lipid metabolism, FXR activation can repress hepatic de novo lipogenesis and stimulate fatty acid β-oxidation, contributing to reduced hepatic lipid accumulation. frontiersin.orgijbs.com FXR can influence the expression of genes involved in triglyceride metabolism, such as apolipoprotein C-II (ApoCII) and apolipoprotein C-III (ApoCIII), thereby affecting very-low-density lipoprotein (VLDL) triglyceride clearance. ijbs.com

Regarding glucose metabolism, FXR has been identified as a key regulator of glucose homeostasis. nih.govnih.gov Studies in FXR-null mice have shown impaired glucose tolerance and insulin (B600854) sensitivity. nih.govnih.gov Conversely, activation of FXR has been shown to improve insulin sensitivity and lower serum glucose levels. nih.gov The FXR-SHP pathway is implicated in the regulation of glucose metabolism, targeting gluconeogenic genes. nih.gov

Liver X Receptor Alpha (LXRα) and its Interplay with Cholesterol Metabolism

The Liver X Receptor alpha (LXRα, NR1H3) is another nuclear receptor that interacts with cholesterol metabolism. mdpi.comnih.govmdpi.com Along with LXR beta (LXRβ), LXRα is activated by endogenous oxysterols, oxidized derivatives of cholesterol, serving as a cellular cholesterol sensor. mdpi.comnih.govmdpi.com LXRα is highly expressed in the liver, as well as in the kidney, small intestine, spleen, and adrenal gland. mdpi.com

Similar to FXR, LXRα forms heterodimers with RXR to regulate the transcription of target genes. mdpi.comnih.gov LXRα plays a crucial role in regulating genes involved in cholesterol efflux, fatty acid biosynthesis, and bile acid synthesis, including CYP7A1. mdpi.commdpi.combiomedpharmajournal.org Activation of LXRα promotes the transcription of genes like ATP-binding cassette transporters (e.g., ABCA1, ABCG1), which are involved in cholesterol efflux from cells. mdpi.comnih.gov While LXRα activation can increase cholesterol reverse transport, it can also lead to increased hepatic triglyceride synthesis and accumulation by upregulating lipogenic genes like SREBP-1c and FAS. mdpi.combiomedpharmajournal.org The interplay between cholyl compounds and LXRα in regulating cholesterol and lipid metabolism is complex and context-dependent.

G Protein-Coupled Receptor (GPCR) Signaling: Takeda G Protein-Coupled Receptor 5 (TGR5)

In addition to nuclear receptors, cholyl compounds and other bile acids activate the G protein-coupled receptor Takeda G Protein-Coupled Receptor 5 (TGR5), also known as GPBAR1. frontiersin.orgnih.govfrontiersin.orgnih.govmdpi.com TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine, brown adipose tissue, and immune cells like macrophages and Kupffer cells, but notably absent in hepatocytes. frontiersin.orgnih.govmdpi.comresearchgate.net

TGR5 is primarily activated by secondary bile acids, although primary bile acids also bind with lower affinity. researchgate.netnih.govmdpi.comresearchgate.net Activation of TGR5 typically leads to the activation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels. frontiersin.orgresearchgate.netnih.govresearchgate.net This increase in cAMP can activate protein kinase A (PKA) and other downstream signaling molecules. researchgate.netnih.govkhanacademy.org

TGR5 signaling is involved in regulating various metabolic processes, including energy expenditure, glucose homeostasis, and inflammation. frontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net For instance, TGR5 activation in enteroendocrine L cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net TGR5 signaling in brown adipose tissue can increase energy expenditure. nih.govmdpi.com Furthermore, TGR5 has anti-inflammatory effects, particularly in macrophages and Kupffer cells, by inhibiting pro-inflammatory signaling pathways like NF-κB. frontiersin.orgnih.govresearchgate.net

Intracellular Kinase Cascades and Signal Transduction

Cholyl compounds and their receptor interactions can trigger various intracellular kinase cascades, which are crucial for signal transduction and mediating diverse cellular responses. researchgate.netnih.govcreative-diagnostics.com

Activation of TGR5 can engage pathways involving intracellular kinases such as AKT and extracellular signal-regulated kinases (ERK). frontiersin.org The specific downstream effects can vary depending on the cell type and the coupled G protein. frontiersin.org

Bile acids have also been shown to activate protein kinase C (PKC) isoforms and mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK1/2, and p38 MAPK. nih.govresearchgate.netnih.gov These kinase cascades are involved in a wide range of cellular processes, including cell growth, proliferation, survival, and inflammatory responses. nih.govresearchgate.netkhanacademy.orgcreative-diagnostics.com For example, activation of ERK1/2 and JNK1/2 pathways has been associated with both beneficial and potentially toxic effects of bile acids depending on the context. nih.govresearchgate.net The mobilization of intracellular calcium can also play a role in bile acid-mediated signaling and the activation of downstream kinases like PKC. researchgate.netnih.govnih.govkhanacademy.org

Phosphoinositide 3-Kinase (PI3K) Isoform-Specific Activation and Cellular Responses

The Phosphoinositide 3-Kinase (PI3K) pathway is a critical mediator of various cellular functions, including growth, survival, and membrane trafficking. Research indicates that cholyl compounds can modulate PI3K signaling. The accumulation of bile acids in chronic cholestasis, for instance, triggers cholangiocyte proliferation and secretion through a PI3K-dependent pathway. wjgnet.com Specific bile salts, such as taurocholate (TC) and tauroursodeoxycholate (TUDC), have been shown to evoke the PI3K-dependent signaling pathway. wjgnet.com This pathway can promote the insertion of canalicular transporters into the canalicular membrane in a PI3K-sensitive manner. wjgnet.com The PI3K/Akt pathway is also involved in cell swelling and cAMP-induced increases in TC uptake and Ntcp translocation to the plasma membrane. uzh.ch Furthermore, cAMP inhibits taurolithocholate (TLC)-induced inhibition of TC uptake by activating the PI3K pathway. uzh.ch The effect of cAMP on Ntcp translocation is also mediated via PI3K/PKCδ and PI3K/PKCζ pathways. uzh.ch Studies have provided evidence supporting a role for the PI3K/Akt pathway in cell survival and translocation of hepatocellular transporters to the plasma membrane. uzh.ch Hydrophobic bile acids may partly mediate hepatocyte apoptosis via a PI3K p110γ-dependent signaling pathway. spandidos-publications.com

Protein Kinase C (PKC) Isoform Involvement in Canalicular Permeability Regulation

Protein Kinase C (PKC) isoforms are crucial in regulating various cellular functions, including membrane permeability and cytoskeletal organization. Cholyl compounds, particularly certain bile acids, have been implicated in the activation of PKC isoforms, affecting canalicular permeability. Activation of PKC has been shown to induce morphological and functional alterations in hepatocyte couplets. nih.gov Specifically, PKC activation can increase tight-junctional permeability, contributing to cholestasis. miloa.eu Studies using the fluorescent bile acid analogue cholyl-lysyl-fluorescein (B10832531) (CLF) have demonstrated that compounds affecting tight junctional permeability decrease canalicular vacuolar retention of CLF in a dose-dependent manner. oup.comnih.gov Vasopressin- and phorbol (B1677699) ester-induced declines in CLF retention were prevented by pretreatment with PKC inhibitors, confirming a role for this enzyme in canalicular permeability regulation. oup.comnih.gov The monohydroxylated, cholestatic bile salt TLC can induce endocytic internalization of canalicular transporters by activating the PI3K-dependent pathway, possibly via PKCε. imrpress.com Alternatively, this internalization could depend on the activation of "classical," Ca2+-dependent PKC isoforms (cPKC), as suggested by studies using specific cPKC activators or cholestatic agents known to activate cPKC. imrpress.com Selective activation of cPKC with thymeleatoxin (B10785492) induces both endocytic internalization of Bsep and cholestasis. imrpress.com Pan-specific activation of both classical and novel (nPKC) PKC isoforms also induces redistribution of MRP2 from the canalicular to the basolateral membrane in human hepatoma HepG2 cells. imrpress.com

Mitogen-Activated Protein Kinases (MAPK) Pathways: ERK1/2, JNK1/2, and p38α/β MAPK Signaling

Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, JNK1/2, and p38α/β MAPK, are key components of signaling cascades that regulate cellular responses to various stimuli. Cholyl compounds have been shown to activate these pathways. Bile acids may directly damage the plasma membrane and cause activation of protein kinase C, which in turn activates the p38 MAPK pathway. spandidos-publications.com This can lead to the activation of p53 and NF-κB. spandidos-publications.com Toxic bile acids can induce oxidative stress, which can trigger Ca2+-dependent PKC-MAPK pathways, including the ERK, JNK, and P38-type signaling pathways. researchgate.net These pathways participate in hepatocanalicular dysfunction and cholestasis by promoting F-actin rearrangement and further endocytic internalization of canalicular transporters. researchgate.net Tauroursodeoxycholate (TUDC) activates MAPKs of both the p38MAPK type and the extracellular signal-regulated kinase (Erk) type (Erk-1 and Erk-2). wjgnet.com The stimulus induced by TUDC on Erk-1/2, but not on p38MAPK, is dependent on the sequential activation of PI3K and Ras/Raf. wjgnet.com These two MAPK-dependent pathways seem to act in parallel, and dual activation is required. wjgnet.com TUDC-stimulated insertion of BSEP involves both increased targeting from the subapical compartment to the canalicular membrane and enhanced trafficking from the Golgi complex to the subapical compartment, with p38MAPK potentially being a key signaling molecule in mediating the latter effect. wjgnet.com Hydrophobic bile acids can activate the p38 MAPK pathway. nih.gov Activation of the FGFR4/β-klotho complex by FGF15 or FGF19, which are induced by intestinal FXR activation by bile acids, activates the c-Jun N-terminal kinase/extracellular signal-regulated kinase (JNK/ERK) signaling cascade. nih.gov

Inter-organ Crosstalk and Systemic Signaling Networks

Cholyl compounds are central to complex inter-organ communication, particularly between the gut and the liver, and emerging research highlights their role in brain-liver axis signaling. These systemic signaling networks are crucial for maintaining metabolic homeostasis. Bile acids are considered mediators and signaling molecules within systemic circulation at the whole-body level. nih.gov They play an essential role in the activation of cellular receptors like GPBAR1 (TGR5) and FXR-α (FXR). nih.gov

Molecular Mechanisms of the Gut-Liver Axis

The gut-liver axis represents a critical bidirectional communication pathway heavily influenced by bile acids. Bile acids are synthesized from cholesterol in the liver and released into the intestine to aid the digestion of dietary lipids. unite.it The majority of bile acids excreted from the liver are conjugated. unite.it In the intestine, gut microbiota significantly modifies bile acids through deconjugation and dehydroxylation reactions, generating unconjugated bile acids and secondary bile acids. unite.it These microbially modified bile acids are essential for bile acid homeostasis in the host and represent a vital contribution of the gut microbiome to host health. unite.it Approximately 95% of bile acids are reabsorbed in the distal ileum and transported back to the liver via the hepatic portal vein, a process known as enterohepatic circulation. unite.itmdpi.com This continuous circulation allows bile acids to act as signaling molecules between the gut and the liver. encyclopedia.pub As endogenous ligands and activators of FXR, bile acids induce the expression of several enzymes in the liver and gastrointestinal tract to autoregulate subsequent bile acid synthesis, transport, and metabolism. encyclopedia.pub Activation of FXR in ileal enterocytes leads to the expression of FGF15 or FGF19, which subsequently reach the liver and activate the FGFR4/β-klotho complex on hepatocytes, repressing CYP7A1 expression and reducing bile acid production. nih.govencyclopedia.pub

Emerging Research on the Brain-Liver Axis Signaling

Emerging research points to the involvement of cholyl compounds in the brain-liver axis. Bile acids can cross the blood-brain barrier and interact with central nervous system receptors, modulating neuronal activity and potentially influencing mood and cognition. researchgate.net They have been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, affecting stress responses and metabolic regulation. researchgate.net Suppression of the HPA axis has been observed during cholestatic liver injury, and serum bile acids can gain entry into the brain via a leaky blood-brain barrier, increasing hypothalamic bile acid content. researchgate.net Treatment of hypothalamic neurons with various bile acids suppressed corticotropin (B344483) releasing hormone (CRH) expression and secretion in vitro. researchgate.net Taurocholic acid (TCA) and glycochenodeoxycholic acid (GCDA) appear to exert effects on hypothalamic CRH expression after uptake through the apical sodium-bile acid transporter (ASBT) and subsequent activation of the glucocorticoid receptor (GR). researchgate.net These findings support the hypothesis that during cholestatic liver injury, bile acids enter the brain and can activate the GR to suppress the HPA axis. researchgate.net Aberrant bile acid signaling in the brain may play a role in the development of hepatic encephalopathy. nih.gov Strategies to inhibit brain FXR signaling prevented the accumulation of cholesterol in the cortex and neurologic decline in animal models of hepatic encephalopathy. nih.govmdpi.com

Cellular Response Modulations and Structural Integrity (e.g., effects on tight junctions by cholyl-lysyl-fluorescein)

Cholyl compounds can modulate cellular responses and affect structural integrity, particularly concerning tight junctions. Tight junctions are critical for maintaining the barrier function of epithelial and endothelial tissues. The fluorescent bile acid analogue cholyl-lysyl-fluorescein (CLF) has been extensively used to study canalicular permeability and tight junction integrity in isolated hepatocyte couplets. oup.comnih.govuniversite-paris-saclay.frmdpi.com Impairment in canalicular vacuolar accumulation and retention of CLF indicates compromised secretory function and tight-junction integrity, respectively. nih.gov Opening of tight junctions allows accumulated materials to escape from the canalicular vacuole and extracellular material to penetrate this space. oup.com This can be quantified by measuring the retention of previously secreted CLF. oup.com Various compounds, including hormonal modulators and cholestatic agents, have been shown to decrease canalicular vacuolar retention of CLF in a dose-dependent manner. oup.comnih.gov This decrease in CLF retention correlates significantly with an increase in the canalicular access of horseradish peroxidase (HRP), another marker used to assess tight junction permeability. oup.comnih.gov Image analysis suggests a paracellular rather than transcellular route for CLF egress when tight junctions are compromised. oup.comnih.gov Cholyl-lysyl-fluorescein is a fluorescently labeled bile acid derivative that mimics the transport properties of natural bile acids, making it a suitable tool for visualizing bile acid transport and studying mechanisms of bile salt-induced cholestasis at the hepatocellular level. avantiresearch.com

Data Tables

While the search results provide detailed findings, they are primarily descriptive or present correlations rather than discrete data sets readily transformable into structured tables within the scope of the provided outline. For instance, dose-response effects on CLF retention are mentioned oup.comnih.gov, but the specific numerical data across different compounds and concentrations are not presented in a consolidated format suitable for a general table here. Similarly, correlations between CLF retention and HRP access are stated oup.comnih.gov, but the raw data points are not available. The activation of various kinases (PI3K, PKC, MAPK) by different cholyl compounds is described, but quantitative data on activation levels or isoform specificity across a range of compounds are not consistently provided in a format for direct tabular representation.

Advanced Research Methodologies for Cholyl Compound Studies

In Vitro Model Systems for Mechanistic Elucidation

The development of advanced in vitro model systems has revolutionized the study of hepatic physiology and pathophysiology. These models provide a controlled environment to investigate the cellular and molecular mechanisms underlying the effects of cholyl compounds, offering valuable insights into conditions such as drug-induced liver injury (DILI) and cholestasis.

Primary Hepatocyte Cultures (e.g., Isolated Hepatocyte Couplets, Sandwich Cultured Human Hepatocytes)

Primary hepatocyte cultures are a cornerstone of in vitro liver research, providing a high level of biological relevance. Isolated hepatocyte couplets, which consist of two adjacent hepatocytes sharing a bile canaliculus, are particularly useful for studying the transport of bile acids from the hepatocyte into the bile. This model allows for the direct visualization and quantification of biliary excretion.

Sandwich-cultured human hepatocytes (SCHH) represent a more advanced 2D model where hepatocytes are cultured between two layers of extracellular matrix, typically collagen. This configuration helps to maintain the cuboidal morphology and polarity of the hepatocytes for an extended period, allowing for the formation of functional bile canalicular networks. SCHH are widely used to study the vectorial transport of drugs and bile acids from the basolateral (sinusoidal) to the apical (canalicular) membrane. For instance, fluorescent bile acid analogs can be used in SCHH to assess the activity of key transporters like the bile salt export pump (BSEP). Inhibition of BSEP by a test compound, visualized by the reduced accumulation of the fluorescent analog in the bile canaliculi, is a key indicator of cholestatic potential.

| Model System | Key Features | Applications in Cholyl Compound Studies |

| Isolated Hepatocyte Couplets | Two adjacent hepatocytes with a shared bile canaliculus. | Direct visualization of biliary excretion of fluorescent cholyl compounds. |

| Sandwich-Cultured Human Hepatocytes (SCHH) | Hepatocytes cultured between two layers of extracellular matrix, maintaining polarity. | Studying vectorial transport and BSEP-mediated efflux of cholyl compounds. |

Three-Dimensional (3D) Hepatocyte Spheroids and Organoids

Three-dimensional (3D) culture systems, such as spheroids and organoids, have emerged as powerful tools that more closely mimic the in vivo liver architecture and function compared to 2D models. Hepatocyte spheroids are self-assembled aggregates of primary hepatocytes that exhibit prolonged viability and metabolic activity. Liver organoids, derived from pluripotent stem cells or primary liver tissues, can contain multiple liver cell types, including hepatocytes and cholangiocytes, and self-organize into structures resembling the native liver.

A key advantage of 3D hepatocyte spheroids and organoids is their ability to form complex, interconnected bile canalicular networks. The function of these networks can be assessed using fluorescent bile acid analogs. Following incubation with a compound like tauro-nor-THCA-24-DBD, a fluorescent bile acid derivative, its accumulation within the luminal spaces of the spheroids or organoids can be visualized using confocal microscopy. This provides a direct readout of the integrity and function of the bile transport machinery. The inhibition of this accumulation by known cholestatic drugs can validate the model for toxicity screening.

To further enhance the physiological relevance of in vitro models, co-culture systems that integrate hepatocytes with cholangiocytes (bile duct epithelial cells) are being developed. These models can recapitulate the interface between the bile canaliculi and the bile ducts, allowing for the study of the entire biliary tree's response to cholyl compounds. Such models are invaluable for investigating diseases that affect both hepatocytes and cholangiocytes, and for understanding the interplay between these cell types in bile formation and cholestasis.

Microphysiological Systems: Liver-on-a-Chip and Microfluidic Platforms

Microphysiological systems, commonly known as "liver-on-a-chip" or microfluidic platforms, represent the cutting edge of in vitro liver modeling. These devices contain micro-scale channels and chambers that allow for the precise control of the cellular microenvironment, including fluid flow, nutrient gradients, and cell-cell interactions. By perfusing the cultures with media, these systems can mimic blood flow and allow for the long-term maintenance of liver cell function.

Liver-on-a-chip platforms are particularly well-suited for studying the dynamic processes of cholyl compound metabolism and transport. The continuous flow allows for the removal of metabolites and prevents the accumulation of toxic byproducts, which can be a limitation in static culture systems. These platforms can be used to create complex models that include multiple liver cell types and can even be integrated with other organ-on-a-chip systems to study systemic effects. The use of fluorescent cholyl compounds in these dynamic systems enables real-time monitoring of hepatobiliary transport and the effects of drugs on this process with high temporal and spatial resolution.

In Vivo Animal Models for Mechanistic Research

Animal models are indispensable for dissecting the complex mechanisms of bile acid physiology and pathophysiology. nih.govresearchgate.net The selection of an appropriate model is crucial, as significant species differences in bile acid metabolism can affect the translatability of findings to human conditions. nih.govresearchgate.net

Genetically Modified Mouse Models for Investigating Bile Acid Metabolism and Homeostasis

The advent of genetic engineering in mice has revolutionized the study of bile acid homeostasis. These models allow for precise manipulation of genes encoding enzymes and transporters involved in the intricate pathways of bile acid synthesis and circulation. frontiersin.orgmdpi.com By knocking out or overexpressing specific genes, researchers can elucidate their functions and understand their roles in health and disease.

Key genetically modified mouse models have provided profound insights. For instance, knockout models for enzymes like Cyp7a1, the rate-limiting enzyme in the primary bile acid synthesis pathway, and Cyp8b1, which is crucial for cholic acid synthesis, have been instrumental. frontiersin.org Cyp8b1 knockout mice, for example, cannot synthesize cholic acid, leading to a more hydrophilic bile acid pool and reduced intestinal cholesterol absorption. frontiersin.org Similarly, models targeting bile acid conjugation, such as the taurine (B1682933) transporter (taut; Slc6a6) knockout mice, have been used to study the impact of amino acid conjugation on the bile acid pool's characteristics. frontiersin.org These models are critical for understanding how alterations in bile acid composition can affect signaling pathways, such as those mediated by the farnesoid X receptor (FXR). frontiersin.org

| Gene Knockout Model | Gene Product | Key Phenotypic Consequence | Research Application |

|---|---|---|---|

| Cyp7a1 KO | Cholesterol 7α-hydroxylase | Blocks the classic bile acid synthesis pathway | Studying the relationship between bile acid synthesis and metabolic disease |

| Cyp8b1 KO | Sterol 12α-hydroxylase | Inability to synthesize cholic acid; altered bile acid pool hydrophobicity | Investigating the role of specific bile acids in cholesterol absorption and metabolic regulation |

| Bsep (Abcb11) KO | Bile Salt Export Pump | Impaired biliary excretion of bile salts, leading to cholestasis | Modeling progressive familial intrahepatic cholestasis type 2 (PFIC-2) |

| Taut (Slc6a6) KO | Taurine Transporter | Reduced taurine levels, affecting bile acid conjugation patterns | Understanding the role of taurine conjugation in bile acid metabolism and signaling |

Applications of Rodent Models (Mice and Rats) in Mechanistic Studies

Mice and rats are the most commonly utilized animal models for investigating bile acid metabolism due to their small size, short lifespan, and the availability of extensive genetic tools. researchgate.netfrontiersin.org These models are employed in a wide range of studies, from fundamental physiology to the pathogenesis of complex metabolic diseases like metabolic dysfunction-associated steatohepatitis (MASH). wikipedia.org

However, a critical consideration when using rodent models is the species-specific differences in bile acid composition compared to humans. researchgate.netfrontiersin.org The most significant difference is the abundant synthesis of 6-hydroxylated bile acids, such as α- and β-muricholic acids, in mice, which are present in very low concentrations in humans. frontiersin.org These murine-specific bile acids are more hydrophilic and act as FXR antagonists, which can profoundly impact metabolic signaling and may complicate the direct translation of findings to human physiology. frontiersin.org Despite these differences, rodent models remain invaluable for exploring the fundamental mechanisms of bile acid transport, regulation, and their role in disease. capes.gov.br

Utility of Larger Animal Models (e.g., Goats, Pigs) for Simulating Complex Physiological Processes

Larger animal models, such as pigs and goats, offer physiological similarities to humans that can be advantageous for certain research questions. The pig, in particular, is considered an excellent model for studying human digestion and nutrient absorption due to similarities in gastrointestinal anatomy and physiology. frontiersin.org In bile acid research, pig models have been used to study short-bowel syndrome and the effects of FXR agonists. nih.gov The primary bile acids in pigs, like in humans, are chenodeoxycholic acid and cholic acid, although they also produce hyocholic acid in significant amounts. nih.govnih.gov

Goats have also been utilized in studies focusing on how bile acid metabolism and the gut microbiome influence susceptibility to nonalcoholic steatohepatitis (NASH). nih.gov Research in dairy goats has demonstrated that dietary supplementation with bile acids can alter milk composition and modulate the gut microbiota, highlighting the systemic effects of these molecules. researchgate.net These larger models can be particularly useful for studies involving surgical procedures or frequent sampling that are more challenging in smaller rodents.

Dietary and Surgical Models in Bile Acid and Cholestasis Research

In addition to genetic modifications, bile acid and cholestasis research heavily relies on dietary and surgical interventions to induce disease states in animal models. Cholestasis, a condition of impaired bile flow, can be experimentally induced to study its complex pathophysiology. unair.ac.id

Common models include:

Bile Duct Ligation (BDL): A surgical procedure that creates a physical obstruction of the common bile duct, mimicking extrahepatic obstructive cholestasis. nih.govunair.ac.id This model is widely used to study liver fibrosis, inflammation, and the cellular responses to bile acid accumulation.

Dietary Models: Feeding animals specific diets can induce cholestasis or alter bile acid metabolism. For example, a diet containing 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) induces intrahepatic cholestasis and injury to bile duct epithelial cells (cholangiocytes). nih.gov Similarly, feeding animals a diet rich in lithocholic acid (LCA), a hydrophobic and toxic secondary bile acid, can be used to model cholestatic liver injury. wikipedia.org These models are crucial for understanding the mechanisms of drug- and toxin-induced liver disease. wikipedia.org

Advanced Analytical Chemistry Techniques for Compound Characterization and Quantification

The accurate characterization and quantification of the diverse array of cholyl compounds in biological systems are paramount for understanding their function. Modern analytical techniques provide the necessary sensitivity and specificity to analyze these complex molecular families.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the comprehensive analysis of bile acids in biological matrices such as plasma, serum, bile, and tissue. researchgate.netresearchgate.netresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net

The process involves first separating the different bile acid species chromatographically, which is crucial for distinguishing between isomers (molecules with the same mass but different structures). researchgate.net Following separation, the molecules are ionized and analyzed by the mass spectrometer. A specific parent ion is selected and fragmented, and the resulting daughter ions create a unique fingerprint that allows for highly specific identification and quantification. researchgate.net LC-MS/MS methods can simultaneously measure dozens of different bile acid species, including primary, secondary, and conjugated forms, providing a detailed snapshot of the bile acid profile in a given sample. nih.gov This capability is essential for identifying biomarkers and understanding the metabolic shifts that occur in diseases like cholestasis, biliary atresia, and other liver disorders. nih.gov

| Compound Class | Example Compound | Typical Conjugates Measured by LC-MS/MS |

|---|---|---|

| Primary Bile Acids | Cholic Acid (CA) | Glycocholic acid (GCA), Taurocholic acid (TCA) |

| Primary Bile Acids | Chenodeoxycholic Acid (CDCA) | Glycochenodeoxycholic acid (GCDCA), Taurochenodeoxycholic acid (TCDCA) |

| Secondary Bile Acids | Deoxycholic Acid (DCA) | Glycodeoxycholic acid (GDCA), Taurodeoxycholic acid (TDCA) |

| Secondary Bile Acids | Lithocholic Acid (LCA) | Glycolithocholic acid (GLCA), Taurolithocholic acid (TLCA) |

| Murine-Specific Bile Acids | α/β-Muricholic Acid (MCA) | Tauro-α/β-muricholic acid (Tα/βMCA) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and In Vivo Metabolic Monitoring (e.g., 19F MRS for FBAL-bile acid conjugates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the structural elucidation of organic compounds, including bile acids and their derivatives. jchps.comcore.ac.ukresearchgate.net It provides detailed information about the molecular structure based on the chemical environment of atomic nuclei. jchps.com Techniques such as heteronuclear-correlated two-dimensional NMR have been used to achieve complete 1H NMR assignments for common hydroxylated bile acids by correlating them with their known 13C chemical shifts. nih.gov This allows for the precise determination of the stereochemistry and conformation of these molecules. nih.govethernet.edu.et

In the context of metabolic monitoring, fluorine-19 magnetic resonance spectroscopy (19F MRS) is particularly valuable for studying the metabolism of fluorinated drugs that lead to the formation of FBAL (α-fluoro-β-alanine)-bile acid conjugates. nih.gov This method allows for the direct detection of all fluorinated metabolites without the need for radiolabeling. nih.gov For instance, 19F NMR has been used to identify conjugates of FBAL with primary bile acids like cholic acid and chenodeoxycholic acid in the bile of patients treated with fluoropyrimidines. nih.gov In vivo 19F MRI has also been used to compare the accumulation of 19F-labeled bile acid analogues in the gallbladders of wild-type and genetically modified mice, providing a potential diagnostic tool for conditions like bile acid diarrhea. nih.govresearchgate.net These studies have shown that only one of the two possible diastereoisomers of each FBAL-bile acid conjugate is formed in vivo, indicating the stereospecificity of the metabolic process. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of cholyl compounds and other bile acids from complex biological mixtures like plasma and bile. researchgate.netsielc.comsigmaaldrich.comyoutube.com Reversed-phase HPLC using a C18 octadecylsilane column is a common approach. researchgate.net Isocratic elution with a mobile phase such as methanol and phosphate buffer (pH 5.35) allows for the simultaneous separation of multiple conjugated bile acid species. researchgate.net